molecular formula C18H17N3O3S2 B3297397 3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide CAS No. 895446-81-8

3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B3297397
CAS No.: 895446-81-8
M. Wt: 387.5 g/mol
InChI Key: WRMHUDYTULRRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone with a 4-methylbenzenesulfonyl group at the 3-position and a 4-(pyridin-4-yl)-1,3-thiazol-2-yl substituent at the amide nitrogen. Its molecular formula is C₁₇H₁₅N₃O₃S₂ (average mass: 373.45 g/mol), distinguishing it from analogs through substituent variations .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-13-2-4-15(5-3-13)26(23,24)11-8-17(22)21-18-20-16(12-25-18)14-6-9-19-10-7-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMHUDYTULRRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki coupling, using a pyridine boronic acid derivative and a halogenated thiazole intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with 3-aminopropanoic acid under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming a sulfone derivative.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.

Medicine

    Drug Development: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The pyridine and thiazole rings can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Sulfonyl Group Variations

  • 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide (C₁₇H₁₄ClN₃O₃S₂): Differs by a chlorine substituent on the phenylsulfonyl group instead of methyl. Molecular weight: 407.89 g/mol vs. 373.45 g/mol for the target compound.
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide (C₂₆H₁₈ClN₅O₂S₃):

    • Incorporates a benzothiazole-triazole hybrid structure.
    • Higher molecular weight (564.09 g/mol) and complexity may reduce bioavailability compared to the target compound .

Thiazole and Heterocyclic Modifications

  • 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) :

    • Replaces the pyridinyl-thiazole with a methylphenyl-oxadiazole sulfanyl group.
    • Melting point: 135–136°C; molecular formula: C₁₅H₁₄N₄O₂S₂.
    • Oxadiazole rings may confer rigidity, influencing binding kinetics in enzyme inhibition .
  • N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) :

    • Substitutes phenyl for methyl on oxadiazole, altering hydrophobicity.
    • Melting point: 117–118°C; molecular formula: C₁₅H₁₄N₄O₂S₂.
    • Demonstrates how aryl substitutions modulate physicochemical properties .

Pharmacological Target Variations

  • (2R)-2-{4-[(Isopropylsulfonyl)Amino]Phenyl}-N-[4-(Trifluoromethyl)-1,3-Thiazol-2-yl]Propanamide (16): Targets Trypanosoma cruzi CYP51, with a trifluoromethyl-thiazole group. Reported inhibitory activity: 49±10% at 10 µM. The trifluoromethyl group enhances metabolic stability but increases steric bulk compared to the target’s pyridinyl group .
  • 2-[(4-Methoxyphenyl)Sulfonyl]-2-Methyl-N-(3-Propylisoxazol-5-yl)Propanamide (318) :

    • CB2 receptor modulator with methoxyphenylsulfonyl and isoxazole groups.
    • Molecular weight: 367.1 g/mol; highlights sulfonyl’s role in receptor affinity .

Solubility and Stability

  • The target compound’s 4-methylbenzenesulfonyl group balances lipophilicity and solubility better than chloro- or methoxy-substituted analogs .
  • Thiazole-pyridine hybrids (e.g., target compound) generally exhibit moderate melting points (unreported for target; analogs range 117–159°C), suggesting crystalline stability .

Data Tables

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target: 3-(4-Methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide C₁₇H₁₅N₃O₃S₂ 373.45 4-Methylbenzenesulfonyl, Pyridinyl-thiazole
3-[(4-Chlorophenyl)sulfonyl] analog C₁₇H₁₄ClN₃O₃S₂ 407.89 4-Chlorophenylsulfonyl
Compound 8d C₁₅H₁₄N₄O₂S₂ 354.43 4-Methylphenyl-oxadiazole sulfanyl
Compound 16 C₁₇H₁₉F₃N₄O₃S 416.42 Trifluoromethyl-thiazole, Isopropylsulfonyl

Biological Activity

3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound notable for its unique structural features, including a sulfonyl group, a pyridine ring, and a thiazole ring. Its potential biological activities have garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of 357.47 g/mol. The compound's structure allows for diverse chemical reactivity and interaction with various biological targets.

PropertyValue
IUPAC Name3-(4-methylphenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Molecular FormulaC₁₈H₁₇N₃O₃S
Molecular Weight357.47 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine and thiazole rings facilitate π-π stacking interactions and hydrogen bonding, enhancing the compound's stability within binding sites.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit antimicrobial properties. A study on related compounds demonstrated that sulfonamide thiazoles possess significant antibacterial activity against various strains of bacteria. The presence of the thiazole moiety is crucial for this activity, as it enhances the compound's ability to penetrate bacterial membranes and inhibit essential metabolic pathways.

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases that play pivotal roles in cell signaling pathways associated with cancer progression. Further studies are required to elucidate the precise enzyme targets and the implications for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including compounds structurally similar to this compound. Results showed significant inhibition against Gram-positive bacteria, indicating its potential use as an antibacterial agent.
  • Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that the compound could induce cell cycle arrest and apoptosis at micromolar concentrations. These findings suggest that further development could lead to novel anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-methylbenzenesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.